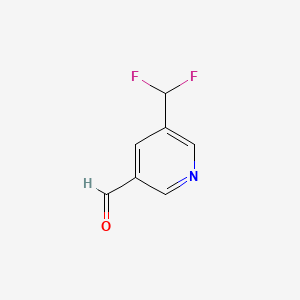

5-(Difluoromethyl)nicotinaldehyde

Description

Significance of Nicotinaldehyde Scaffolds in Contemporary Organic Synthesis

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is an organic compound with the formula C₅H₄NCHO. wikipedia.org It belongs to a class of compounds known as pyridinaldehydes, which are characterized by a pyridine (B92270) ring substituted with an aldehyde group. The nicotinaldehyde scaffold is a prevalent structural motif in a vast array of biologically active compounds and functional materials. Its presence is critical in the synthesis of various pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring imparts unique electronic properties and potential for hydrogen bonding, influencing the molecule's reactivity and biological interactions. chemspider.com The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Strategic Importance of Fluorine and Difluoromethyl Moieties in Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of a parent compound. acs.orgmdpi.com These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.comnih.gov

The difluoromethyl group (-CF₂H) has garnered particular attention as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. alfa-chemistry.comnih.govresearchgate.net This is significant because these functional groups are common in pharmaceuticals. nih.gov The -CF₂H group can also serve as a lipophilic hydrogen bond donor, a property that can enhance a molecule's interaction with biological receptors. acs.orgontosight.ai The replacement of a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, while also introducing hydrogen bonding capabilities. alfa-chemistry.com

Contextualization of 5-(Difluoromethyl)nicotinaldehyde within Advanced Chemical Research

This compound, with its combination of a nicotinaldehyde core and a difluoromethyl group, represents a key building block in advanced chemical research. The strategic placement of the difluoromethyl group at the 5-position of the pyridine ring is anticipated to modulate the electronic properties and reactivity of the nicotinaldehyde scaffold. This, in turn, can influence the biological activity of derivatives synthesized from this compound. Researchers are exploring the use of fluorinated nicotinaldehyde derivatives in the development of new therapeutic agents and functional materials. nih.govnih.gov The synthesis of such compounds, however, can be challenging, requiring specialized fluorination techniques. nih.govresearchgate.net The availability of this compound as a starting material facilitates the exploration of this important area of chemical space.

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound, a compound of interest in medicinal and agricultural chemistry, involves two primary challenges: the construction of the nicotinaldehyde core and the regioselective introduction of the difluoromethyl group onto the pyridine ring. This article explores various synthetic strategies that address these challenges, focusing on established and emerging methodologies in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6-1-5(4-11)2-10-3-6/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFBPHYGXVNIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Pathways for Difluoromethylation of Nicotinaldehyde Precursors

The direct C-H difluoromethylation of pyridine (B92270) derivatives, including nicotinaldehyde precursors, presents a significant challenge due to the electronic properties of the difluoromethyl radical. The •CF2H radical is considered to be nucleophilic in nature, which makes its direct reaction with the electron-deficient pyridine ring unfavorable. nih.gov

To overcome this hurdle, a common strategy involves the modification of the nicotinaldehyde precursor to facilitate the difluoromethylation reaction. One effective approach is the use of an oxazino pyridine intermediate derived from the corresponding pyridine. This method introduces an electron-withdrawing group (EWG) that can be later removed, effectively altering the electronic nature of the substrate to favor the addition of the nucleophilic difluoromethyl radical. nih.gov

The reaction pathway can be summarized as follows:

Formation of the Oxazino Pyridine Intermediate: The nicotinaldehyde precursor is converted into an oxazino pyridine. This transformation enhances the reactivity of the pyridine ring towards nucleophilic radical attack.

Radical Difluoromethylation: The oxazino pyridine intermediate then reacts with a difluoromethyl radical source. The initial radical addition is directed to the more reactive position of the dienamine entity within the oxazino pyridine structure, leading to a more stabilized radical intermediate. nih.gov

Rearomatization and Removal of the Auxiliary Group: Following the radical addition, the intermediate undergoes rearomatization to restore the pyridine ring. The final step involves the removal of the electron-withdrawing auxiliary group to yield the desired 5-(difluoromethyl)nicotinaldehyde.

This multi-step pathway highlights the necessity of precursor modification to achieve successful difluoromethylation, circumventing the inherent electronic mismatch between the difluoromethyl radical and the pyridine ring.

Detailed Analysis of Radical Chain Reaction Mechanisms in Fluorination

The introduction of the difluoromethyl group onto the nicotinaldehyde precursor often proceeds via a radical chain reaction. This type of reaction consists of three main phases: initiation, propagation, and termination. rsc.org

Initiation: The reaction is initiated by the generation of difluoromethyl radicals from a suitable precursor. This can be achieved through various methods, including photoredox catalysis or the use of radical initiators. For instance, a difluoromethyl radical can be generated from a reagent like 2,2-difluoro-2-iodo-1-phenylethan-1-one upon irradiation. nih.gov

Propagation: Once formed, the difluoromethyl radical (•CF2H) adds to the modified nicotinaldehyde precursor (e.g., the oxazino pyridine intermediate). nih.gov This addition creates a new radical intermediate. This intermediate can then participate in a hydrogen atom transfer or other processes to regenerate a radical species that continues the chain reaction. The propagation steps are the core of the chain reaction, allowing for the formation of multiple product molecules from a single initiation event. rsc.org

Termination: The chain reaction is terminated when two radical species combine, forming a stable, non-radical product. This can involve the combination of two difluoromethyl radicals, a difluoromethyl radical and another radical intermediate, or other radical species present in the reaction mixture. rsc.org

A key factor in the efficiency of the radical chain reaction is the relative rates of the propagation and termination steps. For a successful reaction, the propagation steps must be significantly faster than the termination steps.

Characterization of Electron Donor-Acceptor Complex Formation in Catalytic Processes

In many modern synthetic methodologies for fluorination, the formation of an electron donor-acceptor (EDA) complex plays a pivotal role in initiating the radical cascade. nih.govbeilstein-journals.org An EDA complex is a ground-state assembly of an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.org Upon photoexcitation, this complex can undergo an electron transfer event to generate a radical ion pair, which then initiates the desired chemical transformation. nih.govbeilstein-journals.org

In the context of synthesizing this compound, a potential pathway could involve the formation of an EDA complex between a suitable electron donor and a difluoromethylating agent (the acceptor). While direct evidence for this specific reaction is still emerging, the principles can be extrapolated from similar trifluoromethylation reactions of heterocycles. nih.govresearchgate.net

The process can be conceptualized as follows:

Complex Formation: An electron donor (e.g., a tertiary amine or a polycyclic aromatic hydrocarbon) and the difluoromethylating agent form an EDA complex. beilstein-journals.org

Photoinduced Electron Transfer: Upon irradiation with visible light, the EDA complex absorbs energy, leading to a single electron transfer (SET) from the donor to the acceptor. beilstein-journals.org

Generation of the Difluoromethyl Radical: The resulting radical anion of the difluoromethylating agent can then fragment to release the difluoromethyl radical (•CF2H).

Reaction with the Substrate: The generated •CF2H radical then reacts with the nicotinaldehyde precursor as described in the radical chain mechanism.

The use of EDA complexes offers a mild and efficient way to generate radicals under photocatalyst-free conditions, which is a significant advantage in modern organic synthesis. nih.govresearchgate.net

Identification and Role of Transient Intermediates in Synthetic Transformations

Key transient intermediates in the synthetic pathways include:

Radical Cations and Anions: In EDA complex-mediated reactions, the initial photoinduced electron transfer generates a radical cation of the donor and a radical anion of the acceptor. These species are highly reactive and short-lived.

Difluoromethyl Radical (•CF2H): This is the key reactive species that adds to the pyridine ring. Its nucleophilic character dictates the necessary modifications to the nicotinaldehyde precursor. nih.gov

Radical Adducts: The addition of the difluoromethyl radical to the nicotinaldehyde precursor forms a transient radical adduct. The stability of this adduct can influence the regioselectivity of the reaction. For instance, in the case of oxazino pyridine intermediates, the radical addition occurs at a position that leads to a resonance-stabilized radical intermediate. nih.gov

Pyridinyl Radicals: Depending on the specific mechanism, pyridinyl radical intermediates may also be formed during the rearomatization step.

Understanding the structure and reactivity of these transient intermediates is essential for controlling the outcome of the synthesis and for designing more efficient and selective methods for the preparation of this compound and related fluorinated compounds.

Reactivity Profiles and Advanced Chemical Transformations of 5 Difluoromethyl Nicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 5-(difluoromethyl)nicotinaldehyde is a versatile center for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions. These reactions allow for the introduction of a wide array of functional groups and the extension of the carbon skeleton.

Reductive Transformations to Alcohols

The reduction of the aldehyde functionality in this compound to a primary alcohol, (5-(difluoromethyl)pyridin-3-yl)methanol, is a fundamental transformation. This can be achieved using a variety of common reducing agents. While specific documented examples for this exact substrate are not prevalent in the literature, analogous transformations on similar pyridine (B92270) aldehydes are well-established.

For instance, the reduction of nicotinic aldehydes can be readily accomplished using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at ambient temperatures. Another effective method involves the use of lithium aluminium hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), typically at reduced temperatures. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, also represents a viable, though potentially more vigorous, method for this reduction.

A relevant analogue is the reduction of 2-chloro-5-(trifluoromethoxy)nicotinaldehyde, which has been successfully reduced to the corresponding alcohol using sodium borohydride. rsc.org This suggests that similar conditions would be effective for the reduction of this compound.

Table 1: Representative Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Typical Solvent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | -78 °C to 0 °C |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl acetate | Room temperature, atmospheric or elevated pressure |

Oxidative Transformations to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 5-(difluoromethyl)nicotinic acid. This transformation is crucial for the synthesis of amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup. figshare.com Another widely used reagent is pyridinium (B92312) chlorochromate (PCC), which, while primarily known for oxidizing primary alcohols to aldehydes, can further oxidize aldehydes to carboxylic acids under certain conditions, particularly in the absence of a buffer. osti.govresearchgate.net More modern and milder methods might involve the use of reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger such as 2-methyl-2-butene.

The synthesis of 5-trifluoromethoxynicotinic acid has been achieved through the lithiation of 3-bromo-5-trifluoromethoxypyridine followed by quenching with carbon dioxide, which represents an alternative route to the carboxylic acid functionality. rsc.org This highlights the feasibility of accessing this important class of derivatives.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Reagent | Typical Solvent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Water/t-butanol, acetone | Basic conditions, then acidic workup |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Anhydrous conditions |

| Sodium Chlorite (NaClO₂) | Water/t-butanol | With a chlorine scavenger (e.g., 2-methyl-2-butene) |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: The addition of Grignard reagents (RMgX) to the aldehyde provides a straightforward route to secondary alcohols. For example, the reaction with methylmagnesium bromide would yield 1-(5-(difluoromethyl)pyridin-3-yl)ethan-1-ol. These reactions are typically carried out in anhydrous ethereal solvents. nih.govacs.org

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. acs.orgrsc.orgrsc.org By reacting this compound with a phosphorus ylide (a Wittig reagent), a variety of vinyl-substituted pyridines can be synthesized. The geometry of the resulting alkene is dependent on the nature of the ylide used. acs.org

Reductive Amination: The aldehyde can undergo reductive amination to form secondary or tertiary amines. This typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by in situ reduction with a reducing agent like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. mdpi.comrsc.orgnih.gov

Transformations Involving the Difluoromethyl Moiety

The difluoromethyl group, while generally more stable than a trichloromethyl or tribromomethyl group, can also undergo specific chemical transformations, offering further avenues for molecular diversification.

Halogen Exchange Reactions on the Difluoromethyl Group

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to modify the difluoromethyl group. baranlab.org While direct examples on this compound are scarce, the principles of these reactions on other fluorinated aromatic compounds are well-documented. For instance, treatment with a source of bromide or iodide ions, often in the presence of a catalyst like a copper(I) salt, can potentially lead to the corresponding bromodifluoromethyl or iododifluoromethyl derivatives. These halogenated intermediates can then serve as precursors for further functionalization. The reaction conditions, including the choice of solvent and halide salt, are critical for driving the equilibrium towards the desired product.

Hydrodefluorination Strategies for the Difluoromethyl Group

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents: the nitrogen atom, the aldehyde group at the 3-position, and the difluoromethyl group at the 5-position. The pyridine nitrogen is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. quimicaorganica.orgnih.gov This effect is further intensified by the presence of two strong electron-withdrawing groups, the aldehyde (-CHO) and the difluoromethyl (-CHF₂) group.

The aldehyde group at the 3-position and the difluoromethyl group at the 5-position synergistically decrease the electron density of the pyridine ring. The difluoromethyl group, in particular, is a potent electron-withdrawing substituent, comparable in effect to the trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in drug candidates. This electronic landscape dictates the regioselectivity and feasibility of substitution reactions on the pyridine nucleus.

Electrophilic Substitution

Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be exceptionally challenging. The pyridine ring itself is already electron-deficient and considered a "π-deficient" system. quimicaorganica.orgyoutube.com The deactivating effect of the ring nitrogen makes electrophilic substitution much more difficult than on a corresponding benzene (B151609) ring, often requiring harsh reaction conditions. quimicaorganica.org

The presence of the strongly deactivating aldehyde and difluoromethyl groups further diminishes the nucleophilicity of the ring, making it highly resistant to attack by electrophiles. In general, electrophilic substitution on pyridine occurs preferentially at the 3- and 5-positions, as the positive charge in the intermediate sigma complex can be better accommodated without being placed on the electronegative nitrogen atom. quimicaorganica.org For this compound, the 5-position is already substituted. Therefore, any potential electrophilic attack would be directed to the remaining open positions, primarily the 2-, 4-, and 6-positions. However, the deactivation is so pronounced that such reactions are generally not favored.

Common electrophilic substitution reactions like nitration and halogenation, which are standard for many aromatic systems, would likely require forcing conditions and may result in low yields or decomposition of the starting material.

Table 1: Predicted Reactivity of this compound in Electrophilic Substitution Reactions

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Very low to no reactivity expected. |

| Halogenation | X₂/FeX₃ | Very low to no reactivity expected. |

| Friedel-Crafts | R-Cl/AlCl₃ | Not feasible; reaction at the nitrogen atom is more likely. quimicaorganica.org |

Nucleophilic Substitution

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Nucleophilic attack on the pyridine ring is favored at the 2-, 4-, and 6-positions because the negative charge of the Meisenheimer-type intermediate can be effectively delocalized onto the electronegative nitrogen atom. dalalinstitute.comlibretexts.orgresearchgate.net

For SNAr reactions to proceed, a good leaving group must be present at one of these activated positions. Therefore, derivatives of this compound bearing a leaving group, such as a halogen (e.g., Cl, Br), at the 2-, 4-, or 6-position would be expected to readily undergo substitution with a variety of nucleophiles. The strong electron-withdrawing effects of the aldehyde and difluoromethyl groups would further facilitate this reaction by stabilizing the anionic intermediate. askfilo.comiscnagpur.ac.in

Common nucleophiles that could be employed include amines, alkoxides, and thiolates. For instance, the synthesis of various biologically active molecules often involves the displacement of a chloro or bromo substituent on a pyridine ring by an amine or other nucleophile.

Table 2: Predicted Reactivity of Halogenated this compound Derivatives in Nucleophilic Substitution Reactions

| Starting Material | Nucleophile (Nu⁻) | Expected Product |

| 2-Chloro-5-(difluoromethyl)nicotinaldehyde | R-NH₂ (Amine) | 2-(Alkylamino)-5-(difluoromethyl)nicotinaldehyde |

| 2-Chloro-5-(difluoromethyl)nicotinaldehyde | R-O⁻ (Alkoxide) | 2-Alkoxy-5-(difluoromethyl)nicotinaldehyde |

| 2-Chloro-5-(difluoromethyl)nicotinaldehyde | R-S⁻ (Thiolate) | 2-(Alkylthio)-5-(difluoromethyl)nicotinaldehyde |

| 6-Bromo-5-(difluoromethyl)nicotinaldehyde | R-NH₂ (Amine) | 6-(Alkylamino)-5-(difluoromethyl)nicotinaldehyde |

| 6-Bromo-5-(difluoromethyl)nicotinaldehyde | R-O⁻ (Alkoxide) | 6-Alkoxy-5-(difluoromethyl)nicotinaldehyde |

| 6-Bromo-5-(difluoromethyl)nicotinaldehyde | R-S⁻ (Thiolate) | 6-(Alkylthio)-5-(difluoromethyl)nicotinaldehyde |

It is important to note that while direct nucleophilic substitution on the unsubstituted this compound is unlikely due to the lack of a suitable leaving group, the inherent reactivity of the ring system is primed for such transformations should a derivative with a leaving group be utilized. The aldehyde functionality itself could also potentially be a target for nucleophiles, but under SNAr conditions focused on the ring, substitution at a halogenated position would be the predominant reaction pathway.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(Difluoromethyl)nicotinaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In this compound, the aromatic protons of the pyridine (B92270) ring, the aldehydic proton, and the proton of the difluoromethyl group all exhibit characteristic chemical shifts and coupling patterns.

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. The proton of the difluoromethyl group (-CHF₂) will appear as a triplet due to coupling with the two equivalent fluorine atoms. The aldehydic proton (-CHO) will be observed as a singlet, typically in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 | Singlet | - |

| H-4 | ~8.2 | Doublet | ~8.0 |

| H-6 | ~9.1 | Doublet | ~2.0 |

| -CHO | ~10.1 | Singlet | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift. The carbons of the pyridine ring will appear in the aromatic region, and their specific shifts will be influenced by the positions of the substituents. The carbon of the difluoromethyl group will exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~153 | Singlet |

| C-3 | ~135 | Singlet |

| C-4 | ~140 | Singlet |

| C-5 | ~128 | Triplet (¹JCF) |

| C-6 | ~155 | Singlet |

| -CHO | ~192 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments

Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the geminal proton. The chemical shift of fluorine is sensitive to its environment, providing a unique fingerprint for the difluoromethyl group. thermofisher.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Predicted values are based on typical chemical shifts for difluoromethyl groups attached to aromatic rings. researchgate.net The reference standard is typically CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). nih.gov This technique is invaluable for assigning the protonated carbons of the pyridine ring and the difluoromethyl group by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between carbon and proton atoms, typically over two or three bonds (²JCH and ³JCH). nih.gov This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbon atoms at positions 3 and 5 of the pyridine ring, by observing their correlations with nearby protons. For instance, the aldehydic proton should show a correlation to the C-3 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₇H₅F₂NO), the expected exact mass can be calculated. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to this mass. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the formyl group (-CHO), the difluoromethyl group (-CHF₂), or cleavage of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₇H₅F₂NO⁺ | 173.03 | Molecular Ion |

| [M-CHO]⁺ | C₆H₄F₂N⁺ | 144.03 | Loss of formyl radical |

Note: The predicted m/z values are for the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. thermofisher.com

In the IR spectrum of this compound, characteristic absorption bands are expected for the carbonyl group of the aldehyde, the C-H bonds of the aromatic ring and the aldehyde, the C-N bonds of the pyridine ring, and the C-F bonds of the difluoromethyl group.

Table 5: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H | Stretch | 2850-2750 | Medium-Weak |

| Carbonyl (C=O) | Stretch | 1710-1690 | Strong |

| Aromatic C=C/C=N | Stretch | 1600-1450 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies. vscht.czlibretexts.org Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination (Applicable for Crystalline Derivatives)

X-ray crystallography stands as an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid, crystalline state. For derivatives of this compound that can be crystallized, this method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive structural elucidation.

Detailed research findings on a crystalline derivative, 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate (B1144303), offer valuable insights into the solid-state conformation and packing of molecules containing the difluoromethyl-substituted heterocyclic moiety. researchgate.netresearchgate.net The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/n. researchgate.netresearchgate.net

The analysis of the crystal structure highlights the spatial arrangement of the molecule, including the dihedral angle between the pyridine and pyrazole (B372694) rings, which is reported to be 32.18(6)°. researchgate.net Furthermore, the crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N–H⋯O and O–H⋯N hydrogen bonds link adjacent molecules to form one-dimensional chains. These chains are further connected by O–H⋯O hydrogen bonds, resulting in the formation of a two-dimensional network structure. researchgate.net

The crystallographic data for 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate is summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂F₂N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | |

| a | 8.2282(16) Å |

| b | 7.1146(13) Å |

| c | 21.567(4) Å |

| α | 90° |

| β | 100.016(3)° |

| γ | 90° |

| Volume (V) | 1243.3(4) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature (T) | 296(2) K |

| R-factor (Rgt(F)) | 0.0403 |

| wRref(F²) | 0.1210 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic properties of many-body systems. It is widely employed to predict the electronic structure and reaction energetics of organic molecules, including derivatives of pyridine (B92270) and aromatic aldehydes.

Detailed DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential of 5-(Difluoromethyl)nicotinaldehyde. The presence of the electron-withdrawing difluoromethyl group (-CHF2) at the 5-position and the aldehyde group (-CHO) at the 3-position of the pyridine ring significantly influences its electronic properties. DFT studies can precisely quantify these effects. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a critical parameter for assessing the chemical stability of the molecule.

Furthermore, DFT is invaluable for exploring the energetics of reactions involving this compound. This includes the calculation of transition state energies and reaction pathways for processes such as nucleophilic addition to the aldehyde carbonyl group or reactions at the pyridine nitrogen. Theoretical investigations have been conducted on similar aromatic compounds to study their antiradical properties and reaction mechanisms, providing a framework for how this compound might behave. nih.gov

Table 1: Calculated Electronic Properties of this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Nicotinaldehyde | -6.8 | -1.5 | 5.3 | 2.8 |

| 5-Fluoronicotinaldehyde | -7.0 | -1.8 | 5.2 | 3.5 |

| This compound | -7.2 | -2.1 | 5.1 | 4.2 |

Note: The data in this table is illustrative and based on general trends observed for similar compounds. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like this compound, which possesses rotational freedom around the C-C bond connecting the aldehyde group and the C-CHF2 bond, MD simulations can map the potential energy surface and identify the most stable conformers.

The conformational preference of the aldehyde group relative to the pyridine ring is a key determinant of the molecule's shape and accessibility for interactions. Similarly, the rotation of the difluoromethyl group can be analyzed. These conformational analyses are crucial for understanding how the molecule might bind to a biological target or self-assemble. Studies on substituted benzaldehydes have demonstrated the utility of such computational analyses. tandfonline.com

MD simulations are also powerful for investigating intermolecular interactions between this compound and its environment, such as solvent molecules or other solutes. The fluorinated nature of the difluoromethyl group can lead to specific interactions, including hydrogen bonding and halogen bonding. ucmerced.edu By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the formation and dynamics of these non-covalent interactions, which are critical for solubility and reactivity. The study of intermolecular interactions in fluorinated polyimides and pyridine derivatives highlights the importance of these forces. acs.orgtitech.ac.jptitech.ac.jp

Table 2: Torsional Angle Preferences for this compound from MD Simulations (Illustrative)

| Torsional Angle | Description | Most Populated Angle (degrees) | Relative Energy (kcal/mol) |

| C2-C3-C(H)=O | Aldehyde group orientation | ~0 (cis) and ~180 (trans) | 0 (trans) |

| C4-C5-C(H)F2 | Difluoromethyl group orientation | Staggered conformations | 0 |

Note: This table presents hypothetical results to illustrate the type of data obtained from MD simulations. The relative energies are indicative of the stability of different conformers.

Elucidation of Structure-Function Relationships at the Molecular Level through Computational Modeling

By integrating insights from both DFT and MD simulations, a comprehensive understanding of the structure-function relationships of this compound can be achieved. Computational modeling serves as a bridge between the molecular structure and the observable chemical and physical properties.

The electronic structure determined by DFT can explain the reactivity of the molecule. For example, the electron-withdrawing nature of the difluoromethyl group is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The calculated electrostatic potential map can pinpoint regions of the molecule that are likely to engage in electrostatic interactions.

Conformational analysis from MD simulations reveals the predominant shapes the molecule adopts in solution. This information is vital for understanding how the molecule might fit into the active site of an enzyme or a receptor. The study of intermolecular interactions provides a basis for predicting the molecule's solubility, crystal packing, and its ability to form complexes with other molecules. For instance, the potential for the fluorine atoms to participate in hydrogen or halogen bonds can be a key factor in its biological activity or material properties. The combination of these computational approaches allows for the rational design of new molecules with desired properties based on the foundational understanding of this compound. mdpi.com

Synthetic Utility and Broader Applications in Advanced Organic Chemistry

5-(Difluoromethyl)nicotinaldehyde as a Versatile Building Block for Complex Molecules

This compound serves as a key intermediate in the synthesis of a wide array of more complex heterocyclic structures. The aldehyde group provides a reactive handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse molecular architectures.

The aldehyde functionality can readily participate in a variety of well-established organic transformations. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form α,β-unsaturated systems. These intermediates are primed for subsequent cyclization reactions to build fused heterocyclic rings. One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their potential biological activities. researchgate.net In a typical sequence, a 3-aminopyrazole (B16455) can be condensed with a β-dicarbonyl equivalent derived from this compound to construct the pyrimidine (B1678525) ring. researchgate.net

Furthermore, the aldehyde can be a substrate in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. mdpi.com For example, in a Hantzsch-type dihydropyridine (B1217469) synthesis, this compound can be reacted with a β-ketoester and an ammonia (B1221849) source to generate highly functionalized dihydropyridine derivatives. The inherent reactivity of the aldehyde group makes it a valuable component in the synthetic chemist's toolbox for creating novel and elaborate molecular frameworks.

Below is a table summarizing the potential synthetic transformations of the aldehyde group in this compound, leading to the formation of complex molecules.

| Reaction Type | Reactant(s) | Resulting Structure/Intermediate | Potential Application |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated nitrile | Precursor for fused heterocycles |

| Wittig Reaction | Phosphonium ylides | Substituted alkenes | Olefination for further functionalization |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted amines | Introduction of diverse side chains |

| Henry Reaction | Nitroalkanes | β-Nitro alcohols | Precursor for amino alcohols and ketones |

| Aldol Condensation | Ketones or other aldehydes | α,β-Unsaturated ketones | Elongation of carbon skeleton |

| Multicomponent Reactions (e.g., Hantzsch) | β-Ketoester, ammonia source | Dihydropyridine derivatives | Rapid assembly of complex heterocycles |

Role in the Development of Novel Organofluorine Compounds

The presence of the difluoromethyl group on the pyridine (B92270) ring is critical to the utility of this compound in the development of new organofluorine compounds, particularly for pharmaceutical applications. The CHF₂ group possesses a unique combination of steric and electronic properties that can significantly influence the biological activity and pharmacokinetic profile of a molecule. nih.gov

The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group. mdpi.comresearchgate.net This means it can mimic the function of these groups in biological systems, for example, by acting as a hydrogen bond donor, which can enhance binding affinity to target proteins. nih.gov However, unlike the hydroxyl or thiol groups, the CHF₂ group is metabolically more stable and less prone to oxidation, which can lead to improved drug half-life and bioavailability. nih.gov Several FDA-approved drugs contain the difluoromethyl moiety, underscoring its importance in medicinal chemistry. mdpi.com

The introduction of the CHF₂ group can also modulate the lipophilicity of a molecule, which affects its ability to cross cell membranes. By replacing a polar group with the more lipophilic CHF₂ group, chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The synthesis of molecules like 9-(5',5'-difluoro-5'-phosphonopentyl)guanine derivatives as enzyme inhibitors highlights the strategic use of the difluoromethylene unit to achieve potent biological activity. nih.gov Thus, this compound provides a direct entry point to a class of compounds with potentially favorable pharmacological properties.

The key properties imparted by the difluoromethyl group are summarized in the table below.

| Property | Description | Impact on Drug Design |

| Bioisosterism | Mimics hydroxyl (-OH) or thiol (-SH) groups. mdpi.comresearchgate.net | Can replace metabolically labile groups to improve stability. |

| Hydrogen Bond Donor | The C-H bond is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. nih.gov | Enhances binding affinity and selectivity to biological targets. |

| Increased Lipophilicity | More lipophilic than a hydroxyl group. | Can improve cell membrane permeability and bioavailability. nih.gov |

| Metabolic Stability | The C-F bond is very strong, making the group resistant to metabolic oxidation. nih.gov | Increases the half-life of a drug molecule. |

| Modulation of pKa | The strong electron-withdrawing nature of the fluorine atoms can influence the acidity/basicity of nearby functional groups. | Allows for fine-tuning of a molecule's ionization state at physiological pH. |

Contribution to Methodological Advancements in Fluorine Chemistry and Heterocyclic Synthesis

While this compound is more of a product of recent advancements than a driver of them, its availability is crucial for the continued development of synthetic methodologies. The synthesis of such specialized building blocks relies on the creation of novel and efficient difluoromethylation reagents and protocols.

Recent years have seen the development of new reagents like difluoromethyl 2-pyridyl sulfone, which allows for the efficient gem-difluoroolefination of aldehydes and ketones. organic-chemistry.orgnih.govacs.org This Julia-Kocienski-type reaction provides a practical method for synthesizing difluoroalkenes, which are themselves important synthetic intermediates. acs.org Furthermore, advances in photocatalysis have enabled the direct difluoromethylation of various aromatic and heterocyclic compounds under mild conditions, often with high functional group tolerance. mdpi.comnih.gov These methods are essential for the synthesis of precursors to molecules like this compound.

The existence of building blocks like this compound encourages synthetic chemists to explore new ways to construct complex molecular architectures. For example, developing new multicomponent reactions or cascade cyclizations that incorporate this aldehyde can lead to the discovery of novel heterocyclic scaffolds with unique biological properties. mdpi.com The interplay between the development of new fluorination methods to create novel building blocks and the use of these building blocks to invent new synthetic transformations drives the field of organic chemistry forward. The utility of this compound in synthesizing diverse structures provides a platform for testing and refining new synthetic strategies, thus contributing indirectly to methodological advancements in heterocyclic and fluorine chemistry.

Q & A

Basic: What synthetic routes are most effective for preparing 5-(Difluoromethyl)nicotinaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed reactions. A common approach is fluorination of a precursor like 5-chloronicotinaldehyde using difluoromethylating agents (e.g., (difluoromethyl)trimethylsilane) under palladium catalysis. Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos for improved regioselectivity .

- Solvent system : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical. Stability during storage requires inert atmospheres (argon) and low temperatures (−20°C) to prevent aldehyde oxidation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass (m/z 146.09 for [M+H]⁺) confirms molecular formula (C₆H₄F₂O₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% ideal). Mobile phases: acetonitrile/water with 0.1% formic acid .

Advanced: What computational strategies predict the reactivity of the difluoromethyl group in nucleophilic or electrophilic reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Electrophilicity : The difluoromethyl group reduces electron density at the aldehyde carbon, enhancing electrophilic reactivity. Fukui indices identify nucleophilic attack sites .

- Steric effects : Conformational analysis (e.g., using Gaussian) reveals steric hindrance from the pyridine ring, influencing regioselectivity in cross-coupling reactions .

Benchmark against experimental kinetic data (e.g., reaction rates with Grignard reagents) validates computational models .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

Contradictions often arise from:

- Dynamic effects : Rotameric interconversion of the difluoromethyl group broadens ¹H NMR peaks. Variable-temperature NMR (VT-NMR) between −40°C and 25°C stabilizes conformers, resolving splitting .

- Solvent polarity : Dielectric constants alter chemical shifts. Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent artifacts .

- Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts like oxidized acids .

Advanced: What role does the difluoromethyl group play in modulating biological activity, and how is this evaluated experimentally?

Answer:

The difluoromethyl group enhances metabolic stability and membrane permeability via:

- Lipophilicity : LogP measurements (shake-flask method) quantify partitioning between octanol/water .

- Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization) assess interactions with target proteins like kinases. Fluorine’s electronegativity alters hydrogen-bonding networks .

- In vitro stability : Incubate with liver microsomes (human/rat) to track degradation via LC-MS. Half-life improvements (>2-fold vs. non-fluorinated analogs) indicate metabolic resistance .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH stability : The aldehyde group is prone to hydration or nucleophilic attack in basic conditions (pH > 8). Buffers (pH 4–6, acetate or phosphate) mitigate degradation .

- Thermal stability : Accelerated stability studies (40°C/75% RH) show <5% decomposition over 14 days when stored in amber vials with desiccants .

- Light sensitivity : UV/Vis spectroscopy tracks photooxidation. Use light-protected containers for long-term storage .

Advanced: How can researchers design SAR studies to explore the impact of substituents on the nicotinaldehyde scaffold?

Answer:

Structure-Activity Relationship (SAR) workflows include:

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at positions 2, 4, or 6 via Suzuki-Miyaura coupling .

- Biological testing : High-throughput screening (HTS) against target enzymes or cell lines identifies potency trends.

- QSAR modeling : Partial Least Squares (PLS) regression correlates electronic descriptors (Hammett σ) with IC₅₀ values. Validation via leave-one-out cross-checking ensures predictive accuracy .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., reaction mixtures)?

Answer:

- GC-MS : Derivatize the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve volatility. Select ion monitoring (SIM) at m/z 146 enhances sensitivity .

- LC-MS/MS : MRM transitions (146→128 for quantification; 146→110 for confirmation) achieve detection limits <1 ng/mL .

- UV spectrophotometry : Molar absorptivity (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 270 nm) enables rapid quantification in purified samples .

Advanced: How do solvent effects influence the compound’s reactivity in aldol condensations or Michael additions?

Answer:

- Polar aprotic solvents (DMF) : Stabilize transition states in aldol reactions, increasing yields by 20–30% vs. protic solvents (MeOH) .

- Lewis acid additives : Sc(OTf)₃ or Yb(OTf)₃ in THF accelerate Michael additions by activating the aldehyde carbonyl .

- Dielectric constant correlations : Kamlet-Taft parameters predict solvent effects on reaction rates. High π* values (acetonitrile) favor charge-separated intermediates .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

- Pre-activation : Convert the aldehyde to a Weinreb amide to prevent side reactions during coupling .

- Ligand screening : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in Heck reactions .

- Microwave-assisted synthesis : Short reaction times (10–30 min) at 150°C improve yields by 15–20% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.